
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone, also known as EPM or Ethylphenidate, is a psychoactive compound that belongs to the class of substituted phenethylamines. It is a derivative of methylphenidate, commonly known as Ritalin, which is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPM has been studied for its potential use in the treatment of ADHD and other cognitive disorders, as well as its use as a research chemical.
Wirkmechanismus
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased focus, attention, and motivation, which are beneficial for individuals with ADHD and other cognitive disorders.
Biochemical and Physiological Effects:
This compound has been shown to have similar effects to methylphenidate, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause euphoria, anxiety, and insomnia, which are common side effects of stimulant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone has several advantages for use in lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, which can be useful for studying the effects of these neurotransmitters on behavior and cognition. However, its potential for abuse and addiction, as well as its limited availability, are significant limitations for its use in research.
Zukünftige Richtungen
There are several potential future directions for research on (2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone, including its use as a potential treatment for ADHD and other cognitive disorders, its use as a research chemical for studying the effects of dopamine and norepinephrine on behavior and cognition, and its potential for the development of new drugs with similar mechanisms of action. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for therapeutic use.
Synthesemethoden
The synthesis of (2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone involves the reaction of 2-ethylpiperidine with furfural in the presence of acetic acid and hydrogen chloride. The resulting product is then purified using various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone has been studied for its potential use as a research chemical in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have similar effects to methylphenidate, including increased dopamine and norepinephrine levels in the brain. This makes it a potential candidate for the treatment of ADHD and other cognitive disorders.
Eigenschaften
IUPAC Name |
(2-ethylpiperidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-11-5-3-4-7-13(11)12(14)10-6-8-15-9-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBWVZDLXGOXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
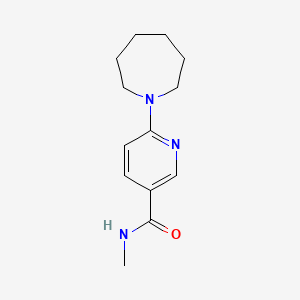
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
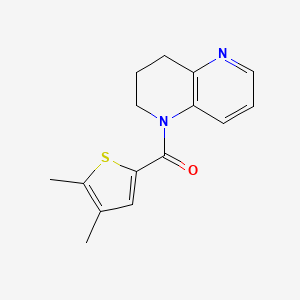
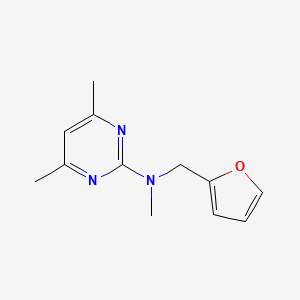
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
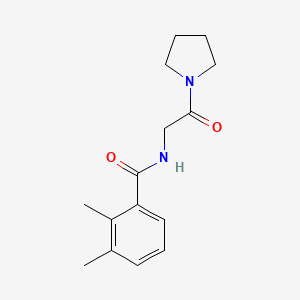
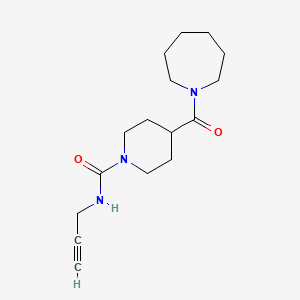

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
